molecular formula C34H22N4O6 B5401705 N,N'-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide

N,N'-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide

Cat. No.: B5401705
M. Wt: 582.6 g/mol
InChI Key: LRNUMXRKPATMCX-UHFFFAOYSA-N
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Description

N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide is an aromatic diamine compound known for its unique structural properties and high thermal stability. This compound is often used in the synthesis of polyimides, which are high-performance polymers with excellent mechanical and thermal properties. The presence of the aminophenoxy groups in its structure contributes to its reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with 4-fluoronitrobenzene in the presence of a base to form bis(4-nitrophenoxy)benzene. This intermediate is then reduced to bis(4-aminophenoxy)benzene using a reducing agent such as hydrazine and palladium on carbon. Finally, the bis(4-aminophenoxy)benzene is reacted with pyromellitic dianhydride to form the desired diimide compound through a polycondensation reaction .

Industrial Production Methods

In industrial settings, the production of N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of advanced materials and polymers .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-aminophenoxy)benzene
  • Bis(4-nitrophenoxy)benzene
  • 4,4’-Diaminodiphenyl ether
  • 4,4’-Diaminodiphenyl sulfone

Uniqueness

N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide is unique due to its specific combination of aminophenoxy groups and pyromellitic diimide structure, which imparts superior thermal stability and mechanical properties compared to other similar compounds. This makes it particularly valuable in the synthesis of high-performance polyimides for advanced applications .

Properties

IUPAC Name

2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22N4O6/c35-19-1-9-23(10-2-19)43-25-13-5-21(6-14-25)37-31(39)27-17-29-30(18-28(27)32(37)40)34(42)38(33(29)41)22-7-15-26(16-8-22)44-24-11-3-20(36)4-12-24/h1-18H,35-36H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNUMXRKPATMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N3C(=O)C4=CC5=C(C=C4C3=O)C(=O)N(C5=O)C6=CC=C(C=C6)OC7=CC=C(C=C7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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